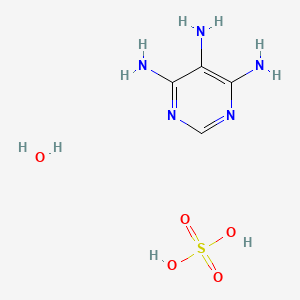

4,5,6-Triaminopyrimidine sulfate hydrate

Description

The exact mass of the compound this compound is 241.04808964 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXLIMZODSSQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-70-7 (Parent) | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80216622 | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-76-5, 6640-23-9 | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,5,6-Triaminopyrimidine sulfate hydrate, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, outlines plausible synthetic routes, explores key applications, and details critical safety and handling protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile pyrimidine derivative in pharmaceutical, agricultural, and materials science research.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases uracil, thymine, and cytosine. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug design.[1] Within this class, aminopyrimidines are of particular importance, serving as key building blocks for a vast array of biologically active molecules. This compound emerges as a highly valuable precursor, offering multiple reactive sites for constructing complex molecular architectures. Its application spans the development of novel antimicrobial and anticancer agents to the formulation of advanced agricultural chemicals.[2] This guide aims to provide an in-depth, field-proven perspective on its chemical character, synthesis, and utility.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This section details the key identifiers and characteristics of this compound.

Chemical Identification

The identification of this compound can be ambiguous due to the various ways suppliers list the anhydrous salt versus its hydrated form. The primary CAS Registry Number for the sulfate salt is 49721-45-1.[3] However, other numbers are frequently used by commercial suppliers for the hydrate.[4][5] To avoid confusion, some suppliers are moving towards using the single CAS number for the anhydrous form and specifying the water content separately.[6]

| Property | Value | Source(s) |

| Chemical Name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate | [7] |

| Synonyms | Pyrimidine-4,5,6-triamine sulfate hydrate | [5] |

| Primary CAS Number | 49721-45-1 (for sulfate salt) | [3] |

| Other CAS Numbers | 207742-76-5, 6640-23-9 (often for hydrate) | [4][5] |

| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [2] |

| Molecular Weight | 223.21 g/mol (anhydrous basis) | [2][3] |

Physical Properties

The compound is typically supplied as a stable crystalline solid. Its high melting point is characteristic of a salt with strong intermolecular forces.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange crystalline powder | [2][6] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [5] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for identity confirmation and quality control. While comprehensive NMR and mass spectrometry data for the sulfate salt are not widely available in public databases, FTIR data provides a reliable fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

-

N-H Stretching: Strong, broad bands are expected in the 3100-3500 cm⁻¹ region, typical for the primary amine (-NH₂) groups.

-

C=N and C=C Stretching: A series of medium to strong bands between 1500-1650 cm⁻¹ are characteristic of the pyrimidine ring vibrations.

-

S=O Stretching: A strong, prominent band, often appearing around 1100-1200 cm⁻¹, is indicative of the sulfate (SO₄²⁻) counter-ion.[8]

-

N-H Bending: Bands in the 1580-1650 cm⁻¹ region (which may overlap with ring stretches) and around 800 cm⁻¹ correspond to the scissoring and wagging of the amine groups.

An example of a publicly available FTIR spectrum can be found at SpectraBase.[7]

Synthesis and Reaction Mechanisms

4,5,6-Triaminopyrimidine sulfate is not typically synthesized in a single step but rather through a multi-step process, commonly involving the reduction of a nitroso or nitro precursor followed by salt formation. This approach provides a high-purity product suitable for pharmaceutical applications.

Proposed Synthetic Workflow

The most plausible and industrially relevant synthesis involves a two-stage process: the catalytic reduction of a nitrosopyrimidine to form the free base, followed by precipitation as the sulfate salt.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol (Exemplary)

The following protocol is a representative, self-validating methodology derived from established chemical principles for similar transformations.[9][10]

Stage 1: Synthesis of 4,5,6-Triaminopyrimidine (Free Base)

-

Reactor Setup: Charge a hydrogenation reactor with 4,6-Diamino-5-nitrosopyrimidine and a suitable solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of palladium on carbon (Pd/C) to the slurry.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (H₂).

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, vent the reactor and purge with nitrogen. Filter the mixture to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5,6-Triaminopyrimidine free base, which can often be used directly in the next step.[9]

Stage 2: Formation of the Sulfate Salt

-

Dissolution: Dissolve the crude free base from Stage 1 in deionized water, heating gently if necessary.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) dropwise with vigorous stirring.

-

Precipitation: The this compound will precipitate out of the solution as a crystalline solid.

-

Isolation and Drying: Collect the solid by filtration, wash with cold ethanol or acetone to remove residual acid and impurities, and dry under vacuum to a constant weight.

Key Applications in Research and Development

The trifunctional nature of this compound makes it an exceptionally versatile building block. The adjacent amino groups at the C4, C5, and C6 positions are nucleophilic and can be selectively functionalized to build more complex heterocyclic systems.

Caption: Role as a central building block in various R&D fields.

Pharmaceutical Development

-

Antimicrobial Agents: The pyrimidine core is integral to many antimicrobial drugs. This compound serves as a starting material for derivatives that can function as antimetabolites, interfering with essential microbial pathways like folic acid synthesis.[2]

-

Anticancer Drugs: Many kinase inhibitors and other anticancer agents feature a diaminopyrimidine scaffold for binding to the ATP pocket of target enzymes. This compound is a key precursor for such molecules.[2]

-

Synthesis of Purines: The vicinal diamines (at C4 and C5, or C5 and C6) are perfectly positioned for cyclization reactions to form fused rings. For instance, reaction with formic acid or its derivatives can yield purines, such as adenine.[3] This is a fundamental transformation in nucleoside and nucleotide synthesis.

Potential Mechanism of Action in Antimicrobials

Many aminopyrimidine-based drugs function as antimetabolites. One of the most well-understood mechanisms is the inhibition of the folic acid synthesis pathway, which is essential for bacteria to produce nucleotides for DNA replication.

Caption: Conceptual mechanism of antimicrobial action via folic acid pathway inhibition.

Agricultural and Analytical Chemistry

Beyond pharmaceuticals, this compound finds use in:

-

Agrochemicals: It is used in the formulation of specialized fertilizers and plant growth regulators, potentially by influencing nitrogen metabolism and uptake in plants.[2]

-

Analytical Chemistry: The compound can be used as an intermediate in the synthesis of reagents for detecting and quantifying other nitrogenous compounds.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. As a fine powder, inhalation is a primary route of exposure to be avoided.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Container: Keep the container tightly closed to prevent moisture absorption.

-

Incompatibilities: Store away from strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in the fields of medicinal and agricultural science. Its value lies in the dense arrangement of reactive amino groups on a stable pyrimidine core, enabling the efficient construction of complex, high-value molecules. While its handling requires careful adherence to safety protocols, its synthetic versatility ensures its continued importance in research and development. Future applications will likely expand as new synthetic methodologies unlock even more precise control over its derivatization, leading to the next generation of pharmaceuticals and functional materials.

References

-

Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. [Online]. Available: [Link]

-

Gotor-López, V., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. National Institutes of Health (NIH). [Online]. Available: [Link]

-

Chem-Impex. (n.d.). This compound. [Online]. Available: [Link]

-

Wiley. (n.d.). 4,5,6-triaminopyrimidine, sulfate, hydrate. SpectraBase. [Online]. Available: [Link]

-

Lawrence Berkeley National Laboratory. (n.d.). Mass Spectrometric Study of the Isotopic Constitution of Heavy Elements. eScholarship. [Online]. Available: [Link]

-

SciSpace. (1983). Top 147 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 1983. [Online]. Available: [Link]

-

ResearchGate. (2018). Synthesis and antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2- b ]isoquinoline derivatives. [Online]. Available: [Link]

-

ResearchGate. (n.d.). FTIR spectra showing the region for sulfate absorption bands. [Online]. Available: [Link]

-

CORE. (n.d.). The conformational landscape of RNA translational regulators. [Online]. Available: [Link]

- Google Patents. (n.d.). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. [Online].

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 111544, 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Online]. Available: [Link]

-

Kruse, F. M. (2021). Die Selektivität der Einfachheit - Präbiotische Betrachtungen zur Synthese von Desoxyribonukleosiden. [Online]. Available: [Link]

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 135443549, 2,5,6-Triamino-4-pyrimidinol sulfate. [Online]. Available: [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Online]. Available: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyrimidine, 2,4,5,6-tetraamino-, sulfate. NIST Chemistry WebBook. [Online]. Available: [Link]

-

Oxford Academic. (n.d.). Synthesis and NMR of RNA with selective isotopic enrichment in the bases. Nucleic Acids Research. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectra (650–4000 cm⁻¹) of the pure.... [Online]. Available: [Link]

-

De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Online]. Available: [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Online]. Available: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. 2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate | 1266615-54-6 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Top 147 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 1983 [scispace.com]

4,5,6-Triaminopyrimidine sulfate hydrate CAS number 207742-76-5

An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 207742-76-5) is a pivotal chemical intermediate, belonging to the pyrimidine class of heterocyclic aromatic compounds. Its unique trifunctional amino-substituted structure makes it a highly versatile building block in synthetic organic chemistry. This guide provides a comprehensive technical overview, from its fundamental chemical properties and synthesis pathways to its critical applications in pharmaceutical development and other research areas. We will delve into validated analytical methodologies for purity assessment and conclude with essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

This compound is an off-white solid compound valued for its role as a precursor in complex organic syntheses.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 207742-76-5 | [2] |

| Molecular Formula | C₄H₉N₅O₄S | [3][4] |

| Molecular Weight | 223.21 g/mol | [3][4] |

| Appearance | Off-White to Yellow Solid | [1][5] |

| Melting Point | >300°C | [1][4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO).[1][3] Very low solubility in water.[6] | |

| Purity | Typically available at ≥98% (dry wt.) | [7] |

| Water Content | Often specified as <8% | [7] |

Synthesis Pathway: A Strategic Overview

The synthesis of aminopyrimidine derivatives, while specific routes can be proprietary, generally follows a well-established multi-step chemical logic. The pathway for a related and structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, provides a validated and illustrative model for understanding the synthesis of such molecules. This process typically involves ring formation, nitrosation, reduction, and finally, salt formation.

The causality behind this sequence is crucial:

-

Ring Formation: Establishes the core pyrimidine scaffold from acyclic precursors.

-

Nitrosation: Introduces a nitroso group at the 5-position. This is a key strategic step, as the nitroso group is an excellent precursor to an amino group.

-

Reduction/Hydrogenation: The nitroso group is selectively reduced to a primary amine, completing the triamino substitution pattern.

-

Acidification/Salt Formation: The final product is isolated as a stable sulfate salt by acidification with sulfuric acid, which often improves handling, stability, and purity.[8][9]

Exemplary Synthesis Protocol (Adapted from related compounds)

This protocol describes the catalytic hydrogenation of a nitrosopyrimidine intermediate, a critical step in the synthesis.

-

Vessel Preparation: Charge a suitable reaction vessel with the 4,6-diamino-5-nitrosopyrimidine precursor.

-

Solvent and Catalyst Addition: Add a suitable solvent such as methanol or water.[9][10] Introduce a palladium on carbon (Pd/C) catalyst (e.g., 5%).[10]

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure. Maintain stirring at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., Nitrogen). Filter the reaction mixture to remove the Pd/C catalyst.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 4,5,6-triaminopyrimidine free base.

-

Acidification and Isolation: Dissolve the crude product in hot water. While hot, add a stoichiometric equivalent of sulfuric acid.[6] The desired sulfate salt will precipitate as a microcrystalline solid upon cooling.

-

Purification: Filter the precipitate, wash thoroughly with cold water and then ethanol to remove impurities, and dry under vacuum over a desiccant like P₂O₅.[6]

Applications in Drug Development and Chemical Research

The utility of this compound stems from the reactive nature of its three amino groups, which serve as handles for constructing more complex molecular architectures.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals. Its structure is a precursor for molecules being investigated as antimicrobial and anti-cancer agents.[11][12] The pyrimidine core is a foundational element in many biologically active compounds, and this starting material allows for its efficient incorporation.[13]

-

Synthetic Chemistry Intermediate: It is explicitly used to prepare other specialized reagents, such as 4,5,6-triaminopyrimidine sulfite.[3][4] It also serves as a reactant with compounds like 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid to create complex amide derivatives.[3][4]

-

Biochemical Research: Researchers utilize this and similar compounds to synthesize probes and molecules for studying metabolic pathways and enzyme functions, contributing to the broader understanding of cellular processes.[11]

-

Agricultural Chemistry: The compound is explored for its potential in creating new agrochemicals, including fertilizers and plant growth regulators, aiming to improve crop yields.[11]

Analytical Methodologies: Purity and Quality Control

Ensuring the purity of starting materials is paramount in drug development. For the related compound 2,4,5-triamino-6-hydroxypyrimidine sulfate, a robust High-Performance Liquid Chromatography (HPLC) method has been developed, which serves as an excellent template for quality control.[14]

Protocol: HPLC Purity Analysis

This protocol is based on established methods for similar aminopyrimidine sulfates.[14]

-

Standard Preparation: Accurately weigh a reference standard of the compound and dissolve in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

-

Sample Preparation: Prepare the sample to be tested at approximately the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: A common C18 reversed-phase column is typically effective.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be required to resolve all impurities.

-

Detector: UV detector set to an appropriate wavelength to detect the pyrimidine chromophore.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks detected. An internal standard method, using a compound like p-aminobenzenesulfonic acid, can be employed for higher accuracy.[14]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard | Causes skin irritation. | [5][15] |

| Causes serious eye irritation. | [5][15] | |

| May cause respiratory irritation. | [5][15] | |

| Prevention | P261: Avoid breathing dust. | [5] |

| P264: Wash skin thoroughly after handling. | [5] | |

| P280: Wear protective gloves/eye protection/face protection. | [5] | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P312: Call a POISON CENTER or doctor if you feel unwell. | [5] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [5] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [5] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[5][15]

-

First Aid:

-

Storage Conditions: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.[3]

-

Spill Management: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[15]

Conclusion

This compound is more than a catalog chemical; it is a foundational element in the discovery and synthesis of novel molecules with significant therapeutic and industrial potential. Its well-defined structure and reactivity provide chemists with a reliable and versatile starting point for building molecular complexity. A thorough understanding of its synthesis, analytical validation, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

- Chem-Impex International. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 207742-76-5.

- ChemicalBook. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3.

- Chem-Impex International. (n.d.). Hidrato de sulfato de 4,5,6-triaminopirimidina.

- Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET - this compound.

- Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2,4,5,6-Tetraaminopyrimidine sulfate hydrate.

- ChemicalBook. (2023, April 23). This compound | 207742-76-5.

- ChemicalBook. (n.d.). 207742-76-5 | CAS DataBase.

- TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,6-Pyrimidinetriamine.

- Sigma-Aldrich. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis.

- Eureka. (n.d.). Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,4,5,6-Tetraaminopyrimidine sulfate.

- Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.

- ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE synthesis.

- ChemicalBook. (n.d.). This compound(207742-76-5).

- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.

- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt | CAS 35011-47-3.

- ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1.

- European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).

- Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.

- PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. This compound CAS#: 207742-76-5 [m.chemicalbook.com]

- 2. This compound | 207742-76-5 [chemicalbook.com]

- 3. This compound, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. This compound CAS#: 207742-76-5 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 7. This compound, 98+% (dry wt.), water <8% 1 g | Request for Quote [thermofisher.com]

- 8. tsijournals.com [tsijournals.com]

- 9. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 10. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility characteristics is not merely an academic exercise; it is a critical determinant of its therapeutic potential and a cornerstone of successful formulation development. This is particularly true for versatile intermediates like 4,5,6-Triaminopyrimidine sulfate hydrate, a key building block in the synthesis of various biologically active molecules, including antimicrobial and anti-cancer agents.[1] This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both established knowledge and a practical framework for its experimental determination.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound (CAS No: 207742-76-5) is a crystalline powder, typically white to light yellow or orange in appearance.[1] Its molecular structure, featuring multiple amine groups, makes it a polar molecule with the potential for extensive hydrogen bonding. The presence of the sulfate salt and water of hydration further complicates its solubility profile, influencing its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [1] |

| Molecular Weight | 223.21 g/mol (anhydrous basis) | [1][2] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | >300°C | [3][4] |

| Known Solubility | Soluble in dimethyl sulfoxide (DMSO) | [3][4][5] |

The Known and the Unknown: Solubility in Organic Solvents

Currently, the publicly available data on the solubility of this compound in a wide range of organic solvents is limited. The most consistently reported finding is its solubility in dimethyl sulfoxide (DMSO).[3][4][5] This is expected, as DMSO is a powerful, polar aprotic solvent capable of dissolving a wide variety of polar and nonpolar compounds.

While specific quantitative data is scarce, we can infer potential solubility trends in other organic solvents based on the principles of "like dissolves like" and by examining studies on similar pyrimidine derivatives. For instance, research on other pyrimidine derivatives has shown that solubility is influenced by factors such as temperature and the nature of the solvent (e.g., protic vs. aprotic).[6][7] Generally, solubility tends to increase with temperature.[7] For other pyrimidine series, the solubility has been observed to follow the trend of DMF > methanol > CCl₄, highlighting the preference for polar aprotic and protic solvents over nonpolar ones.[7]

Given the polar nature of this compound, it is reasonable to hypothesize that it will exhibit higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as N,N-dimethylformamide (DMF), in addition to DMSO. Conversely, its solubility is expected to be low in nonpolar solvents like hexane and toluene.

A Practical Guide to Experimental Solubility Determination: The Shake-Flask Method

To address the existing data gap, a robust and reliable experimental approach is necessary. The shake-flask method is a widely accepted and thermodynamically sound technique for determining equilibrium solubility.[8] The following protocol is a field-proven methodology tailored for determining the solubility of this compound in various organic solvents.

Rationale Behind the Experimental Design

The core principle of this protocol is to establish a true equilibrium between the undissolved solid and the solvent, ensuring that the measured concentration represents the maximum amount of the compound that can be dissolved under the specified conditions. The choice of a long incubation period with continuous agitation is crucial to reach this equilibrium state. Subsequent separation of the solid and liquid phases, followed by quantification of the supernatant, provides a precise measure of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Solvent Systems: Prepare the desired organic solvents. It is recommended to test a range of solvents with varying polarities.

-

Sample Preparation: To a series of vials, add a known volume of each organic solvent (e.g., 5 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to ensure a clear supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the equilibrium solubility.

-

Factors Influencing Solubility and Optimization Strategies

The solubility of this compound is not a static property but is influenced by several factors. Understanding these can aid in optimizing conditions for various applications.

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship can be quantified by determining solubility at different temperatures.

-

pH: In aqueous or mixed aqueous-organic systems, the pH can significantly impact the ionization state of the amine groups, thereby affecting solubility.

-

Solvent Polarity: As a polar compound, its solubility will be highly dependent on the polarity of the organic solvent.

-

Presence of Co-solvents: The addition of a co-solvent can significantly enhance solubility by modifying the overall polarity of the solvent system.

Caption: Key Factors Influencing Solubility.

Conclusion and Future Directions

While the current body of literature provides a foundational understanding of this compound's solubility, primarily highlighting its solubility in DMSO, a significant opportunity exists for further research. A systematic study to quantify its solubility in a diverse panel of organic solvents at various temperatures would be of immense value to the scientific community, particularly those in pharmaceutical development. The experimental protocol detailed in this guide provides a robust framework for such investigations. A deeper understanding of its solubility behavior will undoubtedly facilitate its broader application in the synthesis of novel therapeutics and other advanced materials.

References

- Baluja, S., & Solanki, P. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464.

- BenchChem. (2025).

- Pandya, B., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

-

PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 207742-76-5 [m.chemicalbook.com]

- 4. This compound CAS#: 207742-76-5 [amp.chemicalbook.com]

- 5. This compound, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 4,5,6-Triaminopyrimidine Sulfate Hydrate

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 4,5,6-triaminopyrimidine sulfate hydrate. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its chemical stability to ensure the development of robust formulations and analytical methods. This document synthesizes established principles of pyrimidine chemistry with actionable, field-proven experimental protocols.

Introduction to this compound

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its unique structure, featuring a pyrimidine core with three amino groups, makes it a valuable building block in medicinal chemistry, particularly in the development of antimicrobial and anti-cancer agents.[1] The compound is typically a white to light yellow or light orange crystalline powder and is soluble in dimethyl sulfoxide.[1][2]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [1] |

| Molecular Weight | 223.21 g/mol (anhydrous) | [1][3] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Solubility | Soluble in DMSO | [2][4] |

| Melting Point | >300 °C | [5] |

Handling and Storage:

Proper handling and storage are paramount to maintaining the integrity of this compound. It should be stored in a cool, dry place in a tightly sealed container.[6] This compound is incompatible with strong oxidizing agents.[2] Standard personal protective equipment, including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area to minimize dust inhalation.[6]

Anticipated Stability Challenges and Degradation Pathways

The chemical reactivity of the aminopyrimidine core suggests several potential degradation pathways under various stress conditions. Understanding these pathways is critical for developing stable formulations and designing stability-indicating analytical methods.

Hydrolytic Degradation

The amino groups on the pyrimidine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the replacement of one or more amino groups with hydroxyl groups, fundamentally altering the molecule's structure and properties. The kinetics of hydrolytic deamination of aminopyrimidines have been shown to be dependent on pH and temperature.[7] For instance, in alkaline solutions, the rate of deamination can be first-order with respect to both the amine and hydroxide concentrations.[7]

Predicted Hydrolytic Degradation Products:

Under acidic or basic conditions, one or more of the amino groups could be hydrolyzed to a hydroxyl group, leading to the formation of compounds such as 4-amino-5,6-dihydroxypyrimidine, 5-amino-4,6-dihydroxypyrimidine, or 6-amino-4,5-dihydroxypyrimidine, and potentially further degradation to di- and tri-hydroxy pyrimidines.

Oxidative Degradation

The electron-rich nature of the triaminopyrimidine ring makes it susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The amino groups are particularly prone to oxidation, which can lead to the formation of nitroso or nitro derivatives, or even ring-opening products. The aminopyrimidine structural motif is found in diverse biologically active compounds, and some substituted 5-aminopyrimidines have shown antioxidant activity, which also implies a susceptibility to oxidation.[8]

Predicted Oxidative Degradation Products:

Oxidation may lead to the formation of N-oxides, hydroxylated derivatives on the pyrimidine ring, or oxidative deamination products. In the presence of strong oxidizing agents, more extensive degradation, including ring cleavage, is possible.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in pyrimidine derivatives.[9] This can involve dimerization, isomerization, or photo-oxidation. The presence of photosensitizers can accelerate these degradation processes. Photodegradation of pyrimidine-based fungicides has been shown to produce hydroxylated derivatives.[10]

Predicted Photolytic Degradation Products:

Photodegradation could result in the formation of dimers, positional isomers, or oxidized products similar to those formed under oxidative stress. The specific degradation profile will depend on the wavelength of light and the presence of other excipients in a formulation.

Design and Execution of Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9] These studies are a regulatory requirement as per the International Council for Harmonisation (ICH) guidelines.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradants.[13][14]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies:

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

Objective: To induce degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified time.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for a specified time.

-

Withdraw aliquots at different time points and dilute for analysis.

-

If no degradation is observed, repeat with 30% H₂O₂ or gentle heating.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a thin layer in a petri dish.

-

Expose to a high temperature (e.g., 80°C) in an oven for a specified duration.

-

At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15]

HPLC Method Development Workflow

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol for HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

-

HPLC system with a UV detector (and preferably a mass spectrometer)

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile and/or methanol (HPLC grade)

-

Phosphate or acetate buffer solutions

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Stressed samples from the forced degradation studies

Protocol:

-

Initial Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Start with a simple isocratic mixture, such as 50:50 (v/v) methanol:water or acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determine the λmax of this compound by scanning with a UV spectrophotometer (a common starting point for pyrimidines is around 225-270 nm).[15]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25-30°C.

-

-

Optimization:

-

Inject a solution of the unstressed compound to determine its retention time.

-

Inject the stressed samples. If the peaks for the parent compound and degradation products are not well-resolved, modify the mobile phase composition.

-

Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution program, starting with a higher aqueous phase composition and gradually increasing the organic phase.

-

pH Adjustment: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values using appropriate buffers.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize resolution and analysis time.

-

-

Method Validation:

-

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants. This is demonstrated by injecting the stressed samples and showing that the parent peak is free from co-eluting peaks (peak purity analysis using a photodiode array detector is recommended).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

-

Summary of Predicted Degradation Pathways

The following diagram summarizes the potential degradation pathways of this compound based on its chemical structure and the known reactivity of aminopyrimidines.

Caption: Predicted Degradation Pathways.

Conclusion

The stability of this compound is a critical factor in its successful application in pharmaceutical and chemical synthesis. This guide has provided a theoretical framework for understanding its potential degradation pathways, including hydrolysis, oxidation, and photolysis. Furthermore, it has outlined detailed, practical protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. By following these guidelines, researchers can systematically evaluate the stability of this important compound, identify and characterize its degradation products, and develop robust analytical methods to ensure the quality and safety of their final products.

References

- ICH, Q1A(R2)

- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis

- Tidke, K.J. and P.R.

-

Anusha Sinha. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2023. [Link]

- ICH GUIDELINES: STRESS DEGRAD

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

- Lister, J.H., Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 1971: p. 22-25.

-

PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

- Sirtori, C., et al., Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Pest Management Science, 2006. 62(8): p. 747-753.

-

PubChem. 4,5,6-Pyrimidinetriamine. [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). 2007. [Link]

-

Fisher Scientific. This compound, 98+% (dry wt.), water <8%. [Link]

- Procházková, E., et al., Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 2012. 46(1): p. 61-67.

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018. [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. 2022. [Link]

- Vogel, G. and F.G. Kelt, Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 1971. 35(4): p. 403-449.

-

PubMed. Antibiotic bacitracin induces hydrolytic degradation of nucleic acids. 2014. [Link]

- Wasternack, C., Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 1980. 8(3): p. 629-651.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98+% (dry wt.), water <8% | Fisher Scientific [fishersci.ca]

- 3. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5,6-TRIAMINOPYRIMIDINE SULFATE CAS#: 6640-23-9 [m.chemicalbook.com]

- 5. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. jetir.org [jetir.org]

Spectroscopic Data for 4,5,6-Triaminopyrimidine Sulfate Hydrate: An In-depth Technical Guide

Introduction

4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal intermediate in the synthesis of a multitude of biologically significant molecules, particularly in the realm of pharmaceuticals. Its structural motif is a cornerstone in the development of various therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the synthetic and application processes. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

The inherent reactivity and potential for multiple tautomeric forms of aminopyrimidines necessitate a detailed spectroscopic analysis to unequivocally confirm the structure. This document will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the spectra of this compound. We will explore the characteristic signals and fragmentation patterns, offering insights rooted in established principles of spectroscopy and extensive experience with heterocyclic compounds.

I. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Workflow for FT-IR Analysis

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3100 | Strong, Broad | N-H stretching (amino groups), O-H stretching (water of hydration) | The broadness of this band is indicative of hydrogen bonding between the amino groups, the sulfate ion, and water molecules. |

| ~1650 | Strong | NH₂ scissoring (bending) | This is a characteristic vibration for primary amines. |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) | These absorptions are typical for aromatic and heteroaromatic ring systems. |

| ~1100 | Strong, Broad | S=O stretching (sulfate ion) | The sulfate ion exhibits a strong, broad absorption band in this region. |

| 1350-1200 | Medium | C-N stretching | These vibrations arise from the bonds between the pyrimidine ring and the amino groups. |

The presence of a strong, broad absorption around 1100 cm⁻¹ is a clear indicator of the sulfate counter-ion. The broadness of the N-H and O-H stretching region confirms the hydrated nature of the salt.[1]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amino protons may exchange with deuterium in D₂O.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is expected to be a singlet and shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. |

| ~6.5-7.0 | Broad Singlet | 6H | NH₂ (at C4, C5, C6) | The amino protons are expected to appear as broad singlets. Their chemical shift can be variable and is influenced by concentration, temperature, and residual water in the solvent. |

| ~3.3 | Broad Singlet | xH₂O | Water of hydration | The protons from the water of hydration will appear as a broad singlet. The integration will depend on the degree of hydration. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | The carbon at the 2-position, situated between two nitrogen atoms, is expected to be the most downfield. |

| ~150 | C-4, C-6 | The carbons bearing the amino groups at positions 4 and 6 are expected to be in a similar chemical environment and appear downfield. |

| ~110 | C-5 | The carbon at the 5-position, also bearing an amino group, is expected to be the most upfield of the ring carbons due to the electron-donating effect of the three adjacent amino groups.[1][2] |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow for ESI-MS Analysis

Caption: A simplified workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum of 4,5,6-Triaminopyrimidine

The sulfate salt is not volatile and will not be directly observed in the gas phase. In ESI-MS, we expect to observe the protonated free base, [M+H]⁺.

-

Molecular Formula of Free Base: C₄H₇N₅

-

Molecular Weight of Free Base: 125.13 g/mol

Expected Key Ions:

| m/z | Ion | Rationale |

| 126.07 | [M+H]⁺ | The protonated molecular ion of 4,5,6-Triaminopyrimidine. |

Predicted Fragmentation Pathway:

The fragmentation of aminopyrimidines is complex. Common fragmentation pathways involve the loss of small neutral molecules such as HCN, NH₃, and cyanamide (CH₂N₂). The pyrimidine ring itself can also undergo cleavage. A detailed analysis of the fragmentation pattern would require high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments.

Conclusion

For researchers and professionals in drug development, the methodologies and data interpretation outlined herein serve as a robust starting point for quality assessment and structural verification. It is recommended that users of this compound perform their own spectroscopic analysis to confirm the identity and purity of their specific batch, contributing to the growing body of knowledge for this important synthetic intermediate.

References

-

MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

-

Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

PubChem. 2,4,6-Triaminopyrimidine. [Link]

-

SIELC Technologies. 4,5,6-Triaminopyrimidine. [Link]

-

NIST. Pyrimidine, 2,4,5,6-tetraamino-, sulfate. [Link]

-

Wikipedia. 4-Hydroxy-2,4,5-triaminopyrimidine. [Link]

-

PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

-

ResearchGate. Infrared spectrum of 2,4,6-triaminopyrimidine. [Link]

-

National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

-

SLS Ireland. 4,5,6-Triaminopyrimidine sulfa | 307181-5G | SIGMA-ALDRICH. [Link]

-

ResearchGate. Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. [Link]

-

GSRS. 4,5,6-TRIAMINOPYRIMIDINE SULFATE. [Link]

Sources

A Comprehensive Technical Guide to the Physical Appearance and Handling of 4,5,6-Triaminopyrimidine Sulfate Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical properties of 4,5,6-triaminopyrimidine sulfate hydrate, a key intermediate in pharmaceutical synthesis.[1] Beyond a simple recitation of data, this document elucidates the practical implications of these properties, offering field-proven insights into its handling, storage, and application. The protocols and recommendations herein are designed to ensure experimental success and maintain the highest standards of laboratory safety.

Core Compound Characteristics: A Summary

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange crystalline powder. | [2] |

| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [2] |

| Molecular Weight | 223.21 g/mol (anhydrous basis) | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [1][5][6] |

| Storage | Store in a cool, dry place at room temperature. | [2][4] |

Physical Appearance and Morphology: What to Expect Upon Receipt

This compound is typically supplied as a fine crystalline powder. The color can range from off-white to a pale yellow or orange hue.[2] Variations in color within this range are generally not indicative of impurity but can be influenced by the degree of hydration and residual solvents from the manufacturing process. The powder should be free-flowing, although some clumping may occur depending on the ambient humidity during packaging and transport. It is crucial to visually inspect the material upon receipt for any significant deviations from this description, such as discoloration to dark brown or black, which could suggest degradation.

Handling and Personal Protective Equipment (PPE): A Proactive Approach to Safety

As with all pyrimidine derivatives, a robust safety protocol is non-negotiable.[7] 4,5,6-Triaminopyrimidine sulfate is classified as an irritant, causing skin, eye, and potential respiratory irritation.[8] Therefore, adherence to the following PPE guidelines is mandatory.

-

Eye Protection : Wear tightly fitting safety goggles or a face shield.[9]

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[9]

-

Body Protection : A laboratory coat must be worn to prevent skin contact.[9]

-

Respiratory Protection : If there is a risk of dust formation, a NIOSH-approved respirator should be used.[9]

All handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[10]

Storage and Stability: Preserving Compound Integrity

Dissolution and Solution Preparation: A Step-by-Step Protocol

The solubility of this compound in dimethyl sulfoxide (DMSO) is a key advantage for its use in many biological and chemical applications.[1][5][6] The following protocol outlines a reliable method for preparing a stock solution.

Objective: To prepare a stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, conical-bottom centrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a suitable vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. A homogenous suspension should be formed.

-

Complete Solubilization: If the compound is not fully dissolved after vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.

-

Final Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

Note on Solution Stability: Data on the stability of this compound in solution is not widely available. As a best practice, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C and to perform a small-scale stability test for your specific experimental conditions.

Application in Synthesis: The Rationale Behind Experimental Choices in Purine Synthesis

A primary application of 4,5,6-triaminopyrimidine sulfate is as a precursor in the synthesis of purines, a class of heterocyclic compounds of immense biological importance.[12][13] Understanding the mechanism of this synthesis provides insight into the causality behind the experimental design.

The synthesis of purines from 4,5,6-triaminopyrimidine typically involves a cyclization reaction with a one-carbon donor, such as formic acid or formamide.[14] This reaction closes the imidazole ring onto the pyrimidine core, forming the characteristic purine structure. The choice of a sulfate salt is often strategic; it can improve the stability and handling of the highly reactive triaminopyrimidine free base.

Below is a diagram illustrating the general workflow for purine synthesis using 4,5,6-triaminopyrimidine sulfate.

Safe Disposal: Environmental Responsibility

Proper disposal of unused this compound and its solutions is a critical aspect of laboratory safety and environmental stewardship.[9][15] All waste containing this compound should be treated as hazardous chemical waste.

Solid Waste:

-

Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[10]

Liquid Waste:

-

Collect unused or spent solutions in a designated liquid hazardous waste container.[10] Do not mix with other incompatible chemical waste streams.[10]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10] Disposal should be carried out through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Conclusion

This compound is a valuable and versatile reagent in drug discovery and chemical synthesis. A thorough understanding of its physical properties, coupled with strict adherence to safe handling and disposal protocols, is essential for its effective and responsible use in the laboratory. This guide provides the foundational knowledge and practical insights necessary to achieve these objectives.

References

- ChemicalBook. (n.d.). Pyrimidine Safety Data Sheet. Retrieved January 5, 2026, from a relevant chemical supplier website.

- Benchchem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.

- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to the Handling of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Benchchem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.

- Benchchem. (2025). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.

- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved January 5, 2026, from a relevant chemical supplier website.

- Benchchem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.

- Journal of Heterocyclic Chemistry. (2025). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes.

- Chem-Impex. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.

- Benchchem. (2025). Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.

- Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.

- ChemicalBook. (n.d.). This compound CAS#: 207742-76-5.

- Taylor & Francis. (n.d.). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath.

- Indiana State University. (1997). Purine and Pyrimidine Metabolism.

- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.

- Thermo Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%. Retrieved January 5, 2026, from the Thermo Fisher Scientific website.

- Microbe Notes. (2022). Purine Synthesis.

- TCI Chemicals. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 35011-47-3.

- Acros Organics. (n.d.). Material Safety Data Sheet - 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, 97%. Retrieved January 5, 2026, from a relevant chemical supplier website.

- ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1.

- PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.

- Thermo Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%. Retrieved January 5, 2026, from the Thermo Fisher Scientific website.

- ChemicalBook. (n.d.). This compound CAS#: 207742-76-5.

- European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).

- PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S.

- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.

- MDPI. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.

- Google Patents. (n.d.). ATE204565T1 - METHOD FOR PURIFYING DIMETHYLSULFOXIDE (DMSO).

- Google Patents. (n.d.). EP0925285B1 - Process for the preparation of pyrimidine compounds.

- Bluelight.org. (2010). DMSO route of administration.

Sources

- 1. This compound, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98+% (dry wt.), water <8% 1 g | Request for Quote [thermofisher.com]

- 4. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]

- 5. This compound, 98+% (dry wt.), water <8% | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 207742-76-5 [m.chemicalbook.com]

- 7. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. researchgate.net [researchgate.net]

- 13. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 14. microbenotes.com [microbenotes.com]

- 15. chemicalbook.com [chemicalbook.com]

4,5,6-Triaminopyrimidine sulfate hydrate safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Abstract